molecular formula C8H15NO3 B2582502 4-[(Propan-2-yl)carbamoyl]butanoic acid CAS No. 59481-43-5

4-[(Propan-2-yl)carbamoyl]butanoic acid

Cat. No. B2582502
CAS RN: 59481-43-5
M. Wt: 173.212
InChI Key: CLFRIXJGHWEGNO-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)carbamoyl]butanoic acid, also known as 5-(isopropylamino)-5-oxopentanoic acid, is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

4-[(Propan-2-yl)carbamoyl]butanoic acid is a powder that is stored at room temperature . It has a molecular weight of 173.21 .

Scientific Research Applications

Synthesis and Biochemical Applications

  • Inhibition of Mycolic Acid Biosynthesis : A study on the synthesis of cyclopropane fatty acids revealed their potential as inhibitors of mycolic acid biosynthesis in mycobacteria, which is a key process in the cell wall formation of these bacteria. This indicates the potential application of such compounds in developing treatments against mycobacterial diseases, including tuberculosis (Hartmann et al., 1994).

Material Science and Chemistry

  • Fluorescence Properties for Sensing Applications : The fluorescence behavior of carbazole-based dyes, including those structurally related to 4-[(Propan-2-yl)carbamoyl]butanoic acid, has been studied for potential applications in sensing and molecular recognition. The inclusion complexes with β-cyclodextrin enhance fluorescence intensities, indicating the utility of these compounds in designing fluorescence-based sensors (Lao et al., 2012).

Pharmacology and Drug Development

  • Urease Inhibition for Therapeutic Applications : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent urease inhibitors. Such compounds could be valuable in the development of therapeutics against diseases caused by urease-producing pathogens (Nazir et al., 2018).

Environmental Science

  • Antiprotozoal Activity for Disease Control : Research into 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates has shown these compounds to exhibit antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. This finding is significant for the development of new treatments for diseases like malaria and sleeping sickness (Weis et al., 2014).

Biotechnology

  • Optical Gating of Synthetic Ion Channels : A study demonstrated the use of photolabile hydrophobic molecules, including derivatives of butanoic acid, for the optical gating of synthetic ion channels. This application is promising for controlled release and sensing applications in biotechnology and nanofluidic devices (Ali et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

5-oxo-5-(propan-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)9-7(10)4-3-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRIXJGHWEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Propan-2-yl)carbamoyl]butanoic acid

CAS RN

59481-43-5
Record name 4-[(propan-2-yl)carbamoyl]butanoic acid
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